molecular formula C4H9O4P B3044738 dimethyl (2-oxoethyl)phosphonate CAS No. 10038-65-0

dimethyl (2-oxoethyl)phosphonate

Cat. No.: B3044738
CAS No.: 10038-65-0
M. Wt: 152.09 g/mol
InChI Key: ZPGGPAAFPDZTLD-UHFFFAOYSA-N
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Description

Dimethyl (2-oxoethyl)phosphonate (CAS: N/A; systematic IUPAC name: dimethyl 2-oxoethylphosphonate) is an organophosphorus compound characterized by a phosphonate group (-PO(OR)₂) and a ketone moiety at the β-position. Its molecular formula is C₄H₉O₄P, with a molecular weight of 152.08 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of α-ketophosphonates for pharmaceutical applications, such as protease inhibitors and antiviral agents .

Key structural features include:

  • Phosphonate ester groups: Two methoxy (-OCH₃) groups attached to phosphorus.
  • Reactive ketone: The 2-oxoethyl group enables nucleophilic additions and cyclocondensation reactions .

Properties

CAS No.

10038-65-0

Molecular Formula

C4H9O4P

Molecular Weight

152.09 g/mol

IUPAC Name

2-dimethoxyphosphorylacetaldehyde

InChI

InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3H,4H2,1-2H3

InChI Key

ZPGGPAAFPDZTLD-UHFFFAOYSA-N

SMILES

COP(=O)(CC=O)OC

Canonical SMILES

COP(=O)(CC=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of chloropropanone with trimethyl phosphite in the presence of a solvent like toluene. The reaction is carried out at a temperature of around 135°C, and the product is obtained through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and catalysts for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like acetonitrile or dioxane .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonate esters, and other organophosphorus compounds .

Mechanism of Action

The mechanism of action of dimethyl (2-oxoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Reference
Dimethyl (2-oxoheptyl)phosphonate C₉H₁₉O₄P 222.22 Long alkyl chain, ketone Pharmaceutical intermediates
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 124.08 Methyl-phosphonate, no ketone Flame retardant, simulant for nerve agents
Dimethyl (1-diazo-2-oxopropyl)phosphonate C₅H₉N₂O₄P 192.11 Diazo, ketone Wittig-Horner reactions, heterocycle synthesis
Diethyl 2-oxo-2-arylethylphosphonates C₁₀H₁₃O₄P 228.18 (varies) Aryl ketone, phosphonate Cross-coupling reactions
Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate C₁₂H₁₇O₄P 256.24 Aromatic substituent, ketone Bioactive molecule synthesis

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